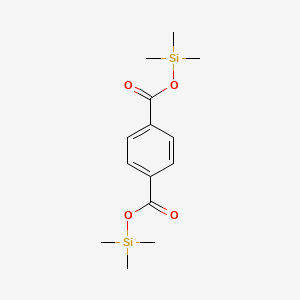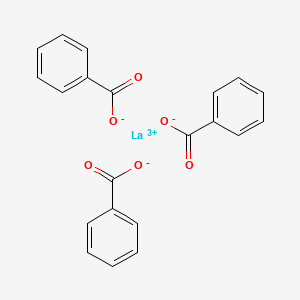
Lanthanum(3+)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum(3+)benzoate is a coordination compound consisting of lanthanum ions and benzoate ligands Lanthanum is a rare earth element, and its compounds are known for their unique chemical and physical properties Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum(3+)benzoate can be synthesized through the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with sodium benzoate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum(3+)benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and benzoic acid.
Reduction: The compound can be reduced under specific conditions to form lanthanum metal and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands, such as acetate or citrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction may be carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, typically under an inert atmosphere.
Substitution: Substitution reactions may involve the use of other carboxylic acids or their salts, and the reaction conditions can vary depending on the desired product.
Major Products Formed
Oxidation: Lanthanum oxide and benzoic acid.
Reduction: Lanthanum metal and benzoic acid.
Substitution: Lanthanum complexes with different ligands, such as lanthanum acetate or lanthanum citrate.
Aplicaciones Científicas De Investigación
Lanthanum(3+)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of bone diseases and as a phosphate binder in patients with kidney disease.
Mecanismo De Acción
The mechanism of action of lanthanum(3+)benzoate involves the interaction of lanthanum ions with various molecular targets. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is exploited in medical applications, such as the treatment of hyperphosphatemia in patients with kidney disease . Additionally, the photoluminescent properties of this compound are attributed to the electronic transitions within the lanthanum ions, which can be sensitized by the benzoate ligands .
Comparación Con Compuestos Similares
Lanthanum(3+)benzoate can be compared with other lanthanide benzoates, such as europium(3+)benzoate and terbium(3+)benzoate. These compounds share similar structural features and photoluminescent properties but differ in their specific applications and luminescent efficiencies. For example, europium(3+)benzoate is known for its red luminescence, while terbium(3+)benzoate exhibits green luminescence . The unique properties of this compound, such as its ability to form stable complexes and its potential therapeutic applications, distinguish it from other similar compounds.
List of Similar Compounds
- Europium(3+)benzoate
- Terbium(3+)benzoate
- Gadolinium(3+)benzoate
- Dysprosium(3+)benzoate
Propiedades
Fórmula molecular |
C21H15LaO6 |
|---|---|
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
lanthanum(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.La/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



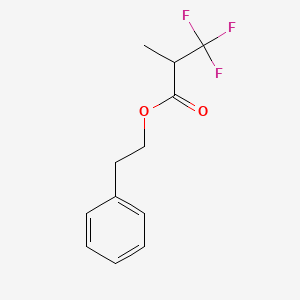
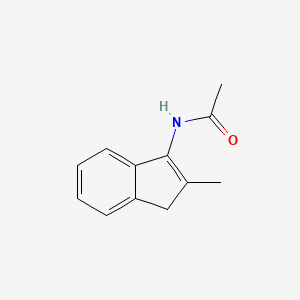
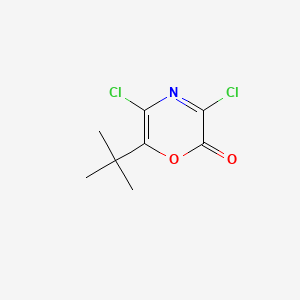
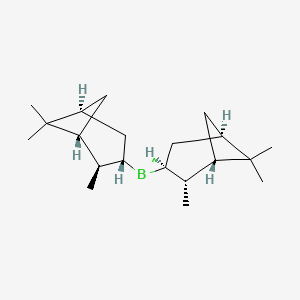
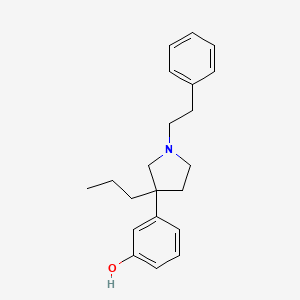
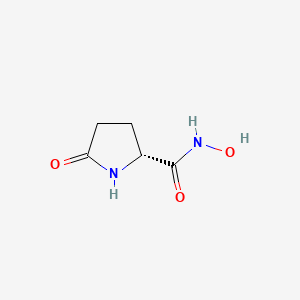

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
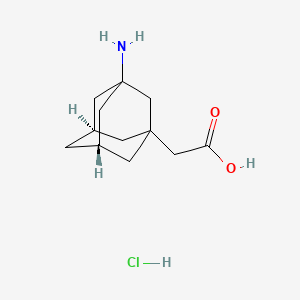

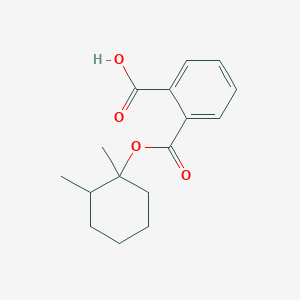
![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
